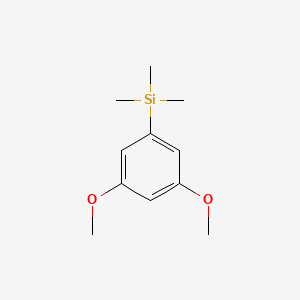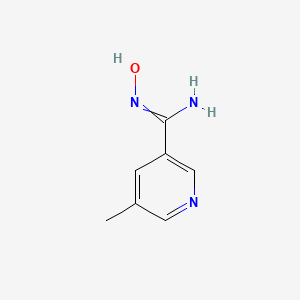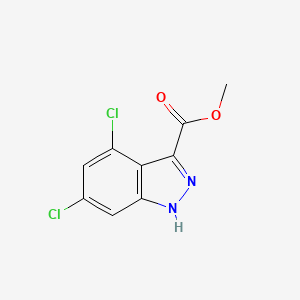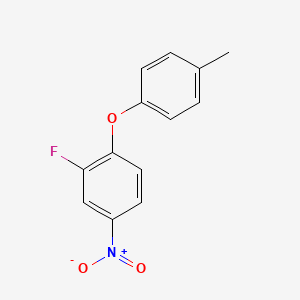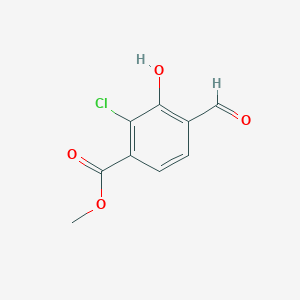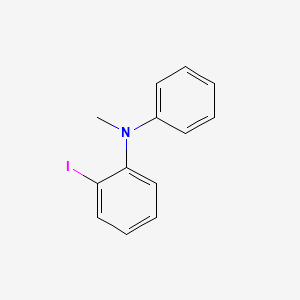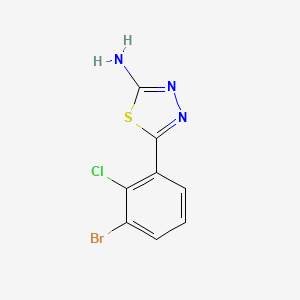![molecular formula C9H14N2O3 B13698776 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
化学反应分析
Types of Reactions
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure involves cyclopropanation of alpha-diazoacetates.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Reduction Reactions: Catalytic hydrogenation can remove protective groups and open the bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ru (II) catalysis, alpha-diazoacetates.
Substitution: Various nucleophiles and electrophiles.
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Major Products Formed
Cyclopropanation: Formation of the bicyclic structure.
Substitution: Substituted derivatives of the compound.
Reduction: Open-chain amines and other reduced products.
科学研究应用
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one involves its reactivity as a bicyclic compound. The nitrogen atoms within the structure can participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with nitrogen atoms, used in similar applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is unique due to its specific bicyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry and medicinal applications, where selective reactivity and stability are required.
属性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
tert-butyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12) |
InChI 键 |
KPSAPNQYLQBNLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CC2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
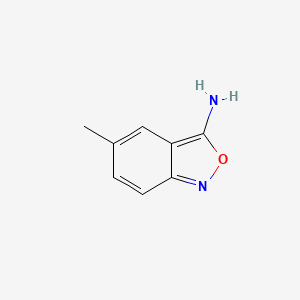

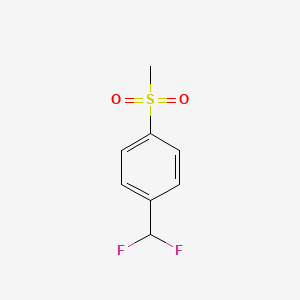
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)

